3-(2-aminoethyl)-N-methylbenzamide
Overview
Description
3-(2-aminoethyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Repair and Cellular Response
3-Aminobenzamide is extensively used to study the regulation of DNA repair, particularly in response to damage by alkylating agents. It has been shown to modulate the frequency of DNA breaks, affecting both the excision repair process and the ligation stage of DNA repair. This modulation suggests a specific regulatory role of poly(ADP-ribose) synthesis in the DNA repair mechanism, highlighting the compound's utility in dissecting the complexities of cellular repair processes (Cleaver, Milam, & Morgan, 1985).
Cytotoxicity and Chemical Sensitivity
Research also points to the enhanced cytotoxic effects of 3-aminobenzamide when used alongside certain chemical agents, suggesting its role in potentially increasing the sensitivity of cells to chemical damage. This has implications for understanding the interaction between DNA damage and repair pathways and how they can be manipulated for therapeutic purposes (Lubet et al., 1984).
Metabolic Effects and DNA Synthesis
3-Aminobenzamide has been found to impact DNA precursor metabolism, hinting at its broad effects on cellular functions beyond DNA repair. This includes alterations in the incorporation of nucleotides into DNA and potential disruptions in the balance of DNA synthesis pathways (Milam, Thomas, & Cleaver, 1986).
Modulation of Cellular Responses
The compound not only influences DNA repair and cytotoxicity but also modulates other cellular responses, including effects on the cytoskeleton and substrate adhesion, which are critical for cell morphology and function. This highlights the diverse cellular processes that 3-aminobenzamide can affect, providing a tool for exploring the intricate connections between PARP activity and cell behavior (Malorni et al., 1995).
Inhibition of Poly(ADP-ribose) Polymerase
As a PARP inhibitor, 3-aminobenzamide offers a valuable model for studying the role of poly(ADP-ribose) synthesis in various cellular processes, including DNA repair, cell death mechanisms, and the response to cellular stress. This research can contribute to the development of therapeutic strategies targeting PARP for the treatment of cancer and other diseases (Purnell & Whish, 1980).
Mechanism of Action
- Tryptamine acts as an agonist by binding to the H2 receptor , which mediates gastric acid secretion. Consequently, it increases the volume of gastric acid produced .
- Tryptamine affects the tryptophan metabolism pathway . However, specific downstream effects are not well-documented .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Its structural similarity to tryptamine , a neurotransmitter, suggests potential interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to tryptamine , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
3-(2-aminoethyl)-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJGRJXMHDVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250364-24-9 | |
Record name | 3-(2-aminoethyl)-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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